Ethyl (2E)-2-hydroxyimino-3-pyrazin-2-YL-propanoate
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Overview
Description
Ethyl (2E)-2-hydroxyimino-3-pyrazin-2-YL-propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This compound, in particular, has a unique structure that includes a pyrazine ring, which is known for its aromatic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2E)-2-hydroxyimino-3-pyrazin-2-YL-propanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-2-hydroxyimino-3-pyrazin-2-YL-propanoate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester group, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Hydrolysis: Carboxylic acid and ethanol.
Reduction: Alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl (2E)-2-hydroxyimino-3-pyrazin-2-YL-propanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl (2E)-2-hydroxyimino-3-pyrazin-2-YL-propanoate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. Its pyrazine ring can participate in aromatic interactions, while the ester group can undergo hydrolysis or substitution reactions .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: Another ester with a simpler structure, commonly used as a solvent.
Methyl butyrate: An ester known for its fruity odor, used in flavoring agents.
Ethyl propionate: Similar in structure but lacks the pyrazine ring, used in perfumes and flavorings.
Uniqueness
Ethyl (2E)-2-hydroxyimino-3-pyrazin-2-YL-propanoate is unique due to the presence of the pyrazine ring, which imparts distinct aromatic properties and potential biological activities that are not found in simpler esters .
Properties
CAS No. |
90559-53-8 |
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Molecular Formula |
C9H11N3O3 |
Molecular Weight |
209.20 g/mol |
IUPAC Name |
ethyl 2-hydroxyimino-3-pyrazin-2-ylpropanoate |
InChI |
InChI=1S/C9H11N3O3/c1-2-15-9(13)8(12-14)5-7-6-10-3-4-11-7/h3-4,6,14H,2,5H2,1H3 |
InChI Key |
UTEGWYBRUCAODM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=NO)CC1=NC=CN=C1 |
Origin of Product |
United States |
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